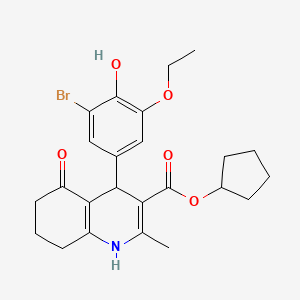

Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Übersicht

Beschreibung

Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the molecular formula C24H28BrNO5 and a molecular weight of 490.4 g/mol. This compound is primarily used in non-human research and is not intended for therapeutic or veterinary use.

Vorbereitungsmethoden

The synthesis of Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. The synthetic route typically includes the following steps:

Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the bromo and ethoxy groups: These groups are introduced through substitution reactions using brominating and ethoxylating agents.

Formation of the carboxylate ester: This step involves esterification reactions to introduce the carboxylate group.

Analyse Chemischer Reaktionen

Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromo and ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in studies to understand its interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic effects.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:

- Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

These compounds share similar structural features but differ in the substitution patterns on the quinoline core. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound notable for its potential biological activities. This compound belongs to the hexahydroquinoline class and features a unique molecular structure that includes a cyclopentyl group and various functional groups that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of bromine and nitrogen. The structural complexity allows for diverse interactions with biological targets, which is critical for its activity in medicinal chemistry.

Research indicates that this compound acts primarily as an inhibitor of kynurenine 3-monooxygenase (KMO) , an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Inhibition of KMO may reduce neurotoxicity associated with beta-amyloid production and deposition, thus potentially offering therapeutic benefits in neurodegenerative conditions.

Biological Activities

The biological activities attributed to this compound include:

- Neuroprotective Effects : By inhibiting KMO, the compound may protect neuronal cells from damage linked to neurodegenerative processes.

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which can mitigate oxidative stress—a common factor in various diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may also exert anti-inflammatory effects, contributing to its potential therapeutic profile.

Case Studies and Experimental Data

In laboratory settings, this compound has been evaluated for its efficacy in various biological assays:

| Study | Methodology | Findings |

|---|---|---|

| Neuroprotection Study | In vitro assays on neuronal cell lines | Inhibition of KMO led to reduced beta-amyloid toxicity |

| Antioxidant Activity | DPPH radical scavenging assay | Significant reduction in DPPH radical levels indicating strong antioxidant activity |

| Anti-inflammatory Activity | Carrageenan-induced edema model in rats | Reduced paw edema compared to control groups |

These studies highlight the compound's potential as a lead candidate for drug development targeting neurodegenerative diseases.

Potential Applications

Given its biological activities, this compound could be explored for applications in:

- Medicinal Chemistry : As a scaffold for developing new therapeutics aimed at treating Alzheimer's disease and other neurodegenerative disorders.

- Antioxidant Formulations : In formulations designed to combat oxidative stress-related conditions.

- Anti-inflammatory Drugs : As a potential candidate for developing new anti-inflammatory medications.

Eigenschaften

IUPAC Name |

cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28BrNO5/c1-3-30-19-12-14(11-16(25)23(19)28)21-20(24(29)31-15-7-4-5-8-15)13(2)26-17-9-6-10-18(27)22(17)21/h11-12,15,21,26,28H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAXDSXAFUCICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCC4)C)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386671 | |

| Record name | ST50301055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5790-56-7 | |

| Record name | ST50301055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.